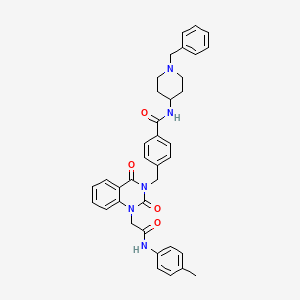![molecular formula C21H14BrClFN3O2 B11436297 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436297.png)
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes bromine, fluorine, chlorine, and a benzodioxin moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine typically involves multiple steps, including halogenation, cyclization, and amination reactions. The starting materials often include 5-bromo-2-fluoroaniline and 2,3-dihydro-1,4-benzodioxin. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove halogens or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.
Substitution: Common reagents include halogenating agents like thionyl chloride and nucleophiles like amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield dehalogenated or hydrogenated products.
Scientific Research Applications
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular function and activity.
Comparison with Similar Compounds
Similar Compounds
2-(5-bromo-2-fluorophenyl)-2,3-dihydro-1H-perimidine: Similar structure but lacks the imidazo[1,2-a]pyridin-3-amine moiety.
(5-bromo-2-chlorophenyl)(4-fluorophenyl)methanone: Similar halogenated phenyl groups but different core structure.
1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: Contains the benzodioxin moiety but lacks the imidazo[1,2-a]pyridin-3-amine structure.
Uniqueness
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine is unique due to its combination of halogenated phenyl groups and the imidazo[1,2-a]pyridin-3-amine core. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it a valuable subject for research and development.
Properties
Molecular Formula |
C21H14BrClFN3O2 |
|---|---|
Molecular Weight |
474.7 g/mol |
IUPAC Name |
2-(5-bromo-2-fluorophenyl)-6-chloro-N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C21H14BrClFN3O2/c22-12-1-4-16(24)15(9-12)20-21(27-11-13(23)2-6-19(27)26-20)25-14-3-5-17-18(10-14)29-8-7-28-17/h1-6,9-11,25H,7-8H2 |
InChI Key |
YDAYMGAMBXRDJW-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=C(N=C4N3C=C(C=C4)Cl)C5=C(C=CC(=C5)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-4-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B11436218.png)
![2-(3-bromophenyl)-6-chloro-N-(2-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11436226.png)

![1-Methyl-4-({[5-methyl-2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl}sulfanyl)[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B11436244.png)


![2-(2,4-dioxo-1-(2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B11436263.png)
![N-(2,4-dimethoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B11436267.png)
![3,8-bis(2,4-dimethoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11436268.png)
![N-(2-chlorobenzyl)-5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide](/img/structure/B11436271.png)

![1-[2-(Benzylamino)-2-oxoethyl]-4-(benzylcarbamoyl)pyridinium](/img/structure/B11436278.png)
![N,N-diethyl-4-(4-fluorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11436289.png)
![N-(2,4-difluorophenyl)-2-((3-(3,5-dimethylphenyl)-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B11436291.png)
